There are multiple synthetic routes reported for 4-(4-chlorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one. One common approach utilizes a Biginelli-type condensation reaction. [] This method involves the one-pot reaction of 1,3-indanedione, 4-chlorobenzaldehyde, and thiourea. Various catalysts and solvents can be employed to optimize the yield and purity of the desired product.
Research suggests that 4-(4-chlorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one acts as a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. [] TRPA1 is a non-selective cation channel involved in various physiological and pathological processes, including pain sensation, inflammation, and respiratory regulation. Blocking TRPA1 with this compound has shown potential in preclinical studies for treating conditions like inflammatory pain and respiratory diseases.
Some indenopyrimidine derivatives have shown potential as anticancer agents. [] While the specific anticancer activity of 4-(4-chlorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one needs further investigation, its structural similarity to other active compounds suggests potential applications in cancer research.
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: